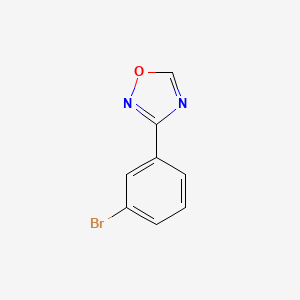

3-(3-Bromophenyl)-1,2,4-oxadiazole

描述

Significance of Oxadiazoles (B1248032) in Heterocyclic Chemistry

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms. nih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to its remarkable stability and diverse biological activities. ijpsjournal.comresearchgate.net The oxadiazole nucleus is considered a "privileged scaffold," meaning it is a recurring structural feature in a variety of biologically active molecules. mdpi.com

Researchers have extensively demonstrated that derivatives of oxadiazoles exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and antiviral activities. ijpsjournal.comresearchgate.netmdpi.com The inherent stability of the oxadiazole ring also makes it a valuable component in the design of organic light-emitting diodes (OLEDs) and other functional materials.

Overview of 1,2,4-Oxadiazole (B8745197) Isomers and Their Research Relevance

The oxadiazole ring exists in four isomeric forms, distinguished by the relative positions of the nitrogen atoms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). nih.gov Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied, primarily due to their greater stability and significant biological activities. nih.gov The 1,2,3-oxadiazole (B8650194) isomer is the least explored due to its inherent instability and tendency to undergo ring-opening.

The 1,2,4-oxadiazole ring, in particular, has garnered substantial interest as a bioisostere for ester and amide functionalities. nih.gov This means it can replace these groups in a molecule without significantly altering its biological activity, often with the added benefit of increased resistance to hydrolysis. This property is highly advantageous in drug design, leading to the development of more robust therapeutic agents. The synthesis of 1,2,4-oxadiazoles is versatile, with common methods including the cyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.govorganic-chemistry.org

Contextualization of 3-(3-Bromophenyl)-1,2,4-oxadiazole within Current Research Paradigms

The compound this compound is a specific derivative that has emerged within the broader investigation of substituted oxadiazoles. The presence of a bromophenyl group is a common strategy in medicinal chemistry to enhance the potency of a compound, and its incorporation into the 1,2,4-oxadiazole scaffold is an active area of research.

While studies focusing exclusively on this compound are not extensive, the synthesis of related structures is well-documented. For instance, research has detailed the synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles, including those with a 3-bromophenyl substituent at the 3-position. nih.gov Furthermore, derivatives such as 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (B1276419) have been synthesized, indicating the amenability of this core structure to further functionalization. uni.lu

The research relevance of the bromophenyl-oxadiazole scaffold is underscored by studies on its various isomers. For example, derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole have been synthesized and evaluated for their anti-inflammatory and analgesic properties. ijpsjournal.commdpi.comnih.gov In the realm of anticancer research, 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives have been investigated as potential agents against breast cancer. nih.gov These examples highlight a clear and ongoing interest in the pharmacological potential of oxadiazoles bearing a bromophenyl group, positioning this compound as a compound of significant interest for future investigation.

Structure

3D Structure

属性

IUPAC Name |

3-(3-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOGUMIPSJIRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620495 | |

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-12-8 | |

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 3 Bromophenyl 1,2,4 Oxadiazole

Strategic Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The formation of the 1,2,4-oxadiazole ring can be broadly categorized into two main strategies: the cyclization of an open-chain precursor, typically derived from an amidoxime ([4+1] approach), and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile ([3+2] approach). chim.it The choice of method depends on the availability of starting materials and the desired substitution pattern on the final heterocyclic ring.

Cyclization Reactions Utilizing Amidoximes and Carboxylic Acid Derivatives

The most prevalent and versatile method for synthesizing 3-substituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivatives. chim.itresearchgate.net In the synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole, the key precursor is 3-bromobenzamidoxime. This intermediate is typically prepared from 3-bromobenzonitrile by reaction with hydroxylamine. The amidoxime then undergoes acylation followed by a cyclodehydration step to yield the target oxadiazole ring. nih.gov

The reaction between an amidoxime and an acyl chloride is a foundational method for 1,2,4-oxadiazole synthesis. researchgate.net The process occurs in two main stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclization with the elimination of water. mdpi.com

The synthesis of this compound via this route would involve the reaction of 3-bromobenzamidoxime with a simple acyl chloride (e.g., acetyl chloride or benzoyl chloride) which would place the corresponding group at the 5-position of the oxadiazole ring. The cyclization of the O-acylamidoxime intermediate is often promoted by heating or by the addition of a base. researchgate.net In some protocols, the intermediate is isolated, while one-pot procedures have also been developed to streamline the process. mdpi.com The use of bases like pyridine (B92270) or conditions such as NaOH in dimethyl sulfoxide (DMSO) can facilitate the reaction. mdpi.com

Table 1: Illustrative Reaction Conditions for Amidoxime Acylation-Cyclization

| Starting Materials | Reagents & Conditions | Intermediate | Product |

| 3-Bromobenzamidoxime, Acyl Chloride | Base (e.g., Pyridine, NaOH), Solvent (e.g., DCM, DMSO), Room Temperature to Reflux | O-acyl-3-bromobenzamidoxime | 3-(3-Bromophenyl)-5-substituted-1,2,4-oxadiazole |

Phosphorus oxychloride (POCl₃) is a potent dehydrating agent frequently used in heterocyclic synthesis, particularly for the formation of 1,3,4-oxadiazoles. nih.gov The common method involves the cyclodehydration of 1,2-diacylhydrazines, which are formed by reacting a hydrazide with a carboxylic acid. nih.govnih.gov A mixture of the hydrazide, a carboxylic acid, and POCl₃ is typically refluxed to afford the 2,5-disubstituted-1,3,4-oxadiazole.

While highly effective for the 1,3,4-isomer, the use of POCl₃ for the direct cyclization of O-acylamidoximes to form 1,2,4-oxadiazoles is not a standard or widely reported method. The synthesis of the 1,2,4-oxadiazole ring from amidoxime precursors generally relies on thermal cyclization or base-mediated dehydration rather than aggressive dehydrating agents like POCl₃.

Modern synthetic efforts focus on efficiency and procedural simplicity, leading to the development of one-pot reactions. A notable advancement is the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature using a superbase medium, such as sodium hydroxide in DMSO (NaOH/DMSO). mdpi.com This approach allows for the direct reaction of amidoximes with carboxylic acid esters or acids without the need to isolate intermediates. mdpi.commdpi.com

For the synthesis of a derivative of this compound, this method would involve combining 3-bromobenzamidoxime with a suitable carboxylic acid ester in the NaOH/DMSO medium. The reaction proceeds to completion over several hours at ambient temperature, and the desired product can often be isolated through a simple purification protocol. mdpi.com This method is advantageous due to its mild conditions and operational simplicity.

The conversion of tetrazole rings into other heterocycles is a known synthetic strategy. Specifically, 5-substituted-1H-tetrazoles can be converted into 2,5-disubstituted-1,3,4-oxadiazoles . acs.orgnih.gov This transformation is known as the Huisgen reaction. nih.gov The mechanism involves the N-acylation of the tetrazole ring by an acyl chloride or anhydride. This N-acylated intermediate is unstable and undergoes a thermal or base-induced rearrangement, extruding a molecule of nitrogen and forming a nitrilimine intermediate, which then cyclizes to the stable 1,3,4-oxadiazole (B1194373) ring. acs.orgrug.nl

It is important to note that this reaction pathway leads to the 1,3,4-oxadiazole isomer. A corresponding synthetic route for the preparation of 1,2,4-oxadiazoles, including this compound, from tetrazole precursors is not a commonly documented transformation in chemical literature.

1,3-Dipolar Cycloaddition Reactions

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition reaction. chim.it This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. nih.govorganic-chemistry.org To synthesize this compound using this approach, one of the reactants must be 3-bromobenzonitrile and the other must be the corresponding nitrile oxide, or vice-versa.

For instance, 3-bromobenzonitrile can be reacted with a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) to form the desired product. The regiochemistry of the cycloaddition places the R¹ group from the nitrile oxide at the 3-position and the R² group from the nitrile at the 5-position of the resulting 1,2,4-oxadiazole. Therefore, to obtain this compound, 3-bromobenzonitrile oxide would need to react with a nitrile that provides the substituent for the 5-position. A significant challenge with this method can be the tendency of the highly reactive nitrile oxide to dimerize if not trapped efficiently by the dipolarophile (the nitrile). mdpi.com

Table 2: Summary of Synthetic Approaches to the 1,2,4-Oxadiazole Ring

| Method | Key Precursors | General Mechanism | Notes |

| Amidoxime + Acyl Chloride | Amidoxime, Acyl Chloride | O-acylation followed by cyclodehydration | A classic, versatile method. researchgate.net |

| One-Pot Superbase | Amidoxime, Carboxylic Acid/Ester | Base-mediated condensation and cyclization | Mild conditions (room temp), operationally simple. mdpi.com |

| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | [3+2] cycloaddition | Prone to nitrile oxide dimerization. nih.govmdpi.com |

| Tetrazole Rearrangement | 5-Substituted Tetrazole, Acyl Chloride | N-acylation, N₂ extrusion, cyclization | Forms the 1,3,4-oxadiazole isomer. acs.orgnih.gov |

Microwave-Assisted Synthetic Protocols

The synthesis of 1,2,4-oxadiazoles, including this compound, traditionally involves the cyclization of O-acylamidoxime intermediates, which can be time-consuming. Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations, offering significant reductions in reaction times, increased product yields, and enhanced purity. nih.gov This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to faster and more uniform heating compared to conventional oil baths. jk-sci.com

The application of microwave irradiation is particularly effective for the final cyclodehydration step in 1,2,4-oxadiazole synthesis. libretexts.org For instance, the reaction of an amidoxime with a carboxylic acid or its derivative can be dramatically accelerated. In many protocols, the reaction time can be reduced from several hours under conventional heating to just a few minutes in a microwave reactor. nih.govjk-sci.com

One efficient microwave-assisted approach involves the one-pot reaction of nitriles, hydroxylamine, and aldehydes under solvent-free conditions, yielding 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. Another common method is the coupling of amidoximes and carboxylic acids using polymer-supported reagents, which simplify purification, combined with microwave heating. mdpi.com This combination not only accelerates the reaction but also aligns with greener chemistry principles by reducing waste.

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. epa.gov In the synthesis of 1,2,4-oxadiazoles, several strategies have been developed that align with these principles.

Key green approaches include:

Use of Environmentally Benign Catalysts: Traditional methods may rely on harsh or toxic reagents. Recent advancements include the use of metal-free, heterogeneous catalysts like graphene oxide, which can efficiently catalyze the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes. libretexts.org

Alternative Energy Sources: As discussed previously, microwave irradiation is a cornerstone of green synthesis, reducing energy consumption and reaction times. epa.gov Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully applied, enhancing reactions through acoustic cavitation. epa.gov

Solvent-Free Reactions: Performing reactions without a solvent, or in minimal solvent, significantly reduces waste and environmental impact. Microwave-assisted, solvent-free syntheses of 1,2,4-oxadiazoles have been reported with high efficiency. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis represents a sustainable method for forming chemical bonds. A [3+2]-cycloaddition reaction between 2H-azirines and nitrosoarenes has been developed using an organic dye as a photoredox catalyst to produce 1,2,4-oxadiazoles under mild, environmentally friendly conditions. jk-sci.com

Functionalization and Derivatization Strategies for this compound

The structure of this compound offers two primary sites for chemical modification: the bromine atom on the phenyl ring and the 1,2,4-oxadiazole core itself. These sites allow for extensive derivatization to explore structure-activity relationships (SAR) and develop new molecules with tailored properties.

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom on the phenyl ring is a versatile functional handle, primarily for palladium-catalyzed cross-coupling reactions, which are modern equivalents of nucleophilic aromatic substitution. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of derivatives.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net Applying this to this compound allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atom. This strategy has been successfully used to functionalize similar bromophenyl-substituted oxadiazoles (B1248032). wikipedia.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. mdpi.comchim.it It is a crucial tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. This reaction would allow for the introduction of primary or secondary amines at the 3-position of the phenyl ring, significantly diversifying the molecular structure for biological screening.

Derivatization of the Oxadiazole Core for Enhanced Biological Activity

The 1,2,4-oxadiazole scaffold is a "privileged structure" in drug discovery, and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. jk-sci.com Derivatization typically involves modifying the substituent at the C5 position, as the 3-(3-bromophenyl) group is already in place. By starting with 3-bromobenzamidoxime and reacting it with various carboxylic acids or their derivatives, a library of compounds with different C5 substituents can be generated.

Reactivity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring possesses unique reactivity due to the arrangement of its heteroatoms. It is characterized by relatively low aromaticity and a weak, cleavable O-N bond, which makes it susceptible to various chemical transformations, particularly ring-opening and rearrangement reactions.

Nucleophilic and Electrophilic Sites: The carbon atoms at the C3 and C5 positions are electron-deficient and thus vulnerable to attack by nucleophiles. Conversely, the ring is generally resistant to electrophilic substitution due to the deactivating effect of the pyridine-like nitrogen atoms.

Ring Stability and Rearrangements: The inherent strain and weak O-N bond in the 1,2,4-oxadiazole ring make it prone to thermal or photochemical rearrangements into more stable heterocyclic systems. A prominent example is the Boulton-Katritzky Rearrangement (BKR) , an internal nucleophilic substitution where a nucleophilic atom in the C3 side chain attacks the N2 atom of the ring, leading to the formation of a new heterocycle.

Reductive Cleavage: The O-N bond can be cleaved under reductive conditions. This reactivity can be a metabolic liability for drug candidates but can also be exploited synthetically to transform the oxadiazole into other functional groups.

This susceptibility to rearrangement and cleavage is a critical consideration in the design of multi-step syntheses and in understanding the metabolic fate of drugs containing this scaffold.

Comprehensive Spectroscopic and Crystallographic Elucidation of 3 3 Bromophenyl 1,2,4 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(3-Bromophenyl)-1,2,4-oxadiazole, both ¹H and ¹³C NMR, along with advanced 2D techniques, are employed for unambiguous structural confirmation.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to the protons on the phenyl ring and the oxadiazole ring. The 3-bromophenyl group will exhibit a complex splitting pattern for its four aromatic protons.

Aromatic Protons (Bromophenyl Ring): The protons on the brominated phenyl ring are chemically non-equivalent and will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm.

The proton at the C2 position (H-2'), ortho to the oxadiazole ring, is expected to be a triplet or multiplet appearing at the most downfield position due to the deshielding effects of the bromine and the heterocyclic ring.

The proton at C6' (H-6'), also ortho to the oxadiazole, will likely appear as a doublet of doublets.

The proton at C4' (H-4'), para to the oxadiazole, is expected to be a triplet.

The proton at C5' (H-5'), meta to the oxadiazole, will be a doublet of doublets.

Oxadiazole Proton: The proton attached to the C5 position of the 1,2,4-oxadiazole (B8745197) ring is highly deshielded and typically appears as a singlet at a significantly downfield chemical shift, often above δ 8.5 ppm. scispace.com

The specific chemical shifts and coupling constants provide definitive information about the substitution pattern on the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (Oxadiazole) | > 8.5 | Singlet |

| H-2' (Aromatic) | ~ 8.2 - 8.4 | Multiplet |

| H-6' (Aromatic) | ~ 8.0 - 8.2 | Doublet of Doublets |

| H-4' (Aromatic) | ~ 7.7 - 7.9 | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the oxadiazole ring and the six carbons of the bromophenyl ring.

Oxadiazole Carbons: The two carbon atoms of the 1,2,4-oxadiazole ring (C3 and C5) are significantly deshielded and appear at low field. C3, being attached to the phenyl ring, and C5 typically resonate in the range of δ 165-180 ppm. scispace.com

Aromatic Carbons (Bromophenyl Ring):

The carbon atom attached to the bromine (C3') will show a signal in the range of δ 120-125 ppm.

The carbon atom attached to the oxadiazole ring (C1') is a quaternary carbon and will appear around δ 125-130 ppm.

The other four aromatic carbons will resonate in the typical aromatic region of δ 125-135 ppm.

The precise chemical shifts are influenced by the electronic effects of the bromine substituent and the oxadiazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Oxadiazole) | ~ 168 - 172 |

| C5 (Oxadiazole) | ~ 173 - 178 |

| C1' (Aromatic, C-Oxadiazole) | ~ 126 - 130 |

| C3' (Aromatic, C-Br) | ~ 122 - 124 |

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Resolution

While 1D NMR provides essential data, complex structures often require 2D NMR techniques for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the bromophenyl ring, helping to trace the connectivity of the spin system and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon of the bromophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like C1' and C3' of the phenyl ring, and C3 and C5 of the oxadiazole ring) by observing their correlations with nearby protons. For instance, the oxadiazole proton (H5) would show a correlation to the C3 carbon, and the aromatic protons H-2' and H-6' would show correlations to the C3 carbon of the oxadiazole ring, confirming the connection point.

These advanced techniques, when used in combination, allow for a complete and confident structural elucidation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show several characteristic absorption bands.

Aromatic C-H Stretching: Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

C=N Stretching: The carbon-nitrogen double bond of the oxadiazole ring is expected to show a strong absorption band in the region of 1610-1620 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ range.

C-O-C Stretching: The C-O-C stretching within the oxadiazole ring usually results in absorptions between 1000 and 1300 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency region, typically between 500 and 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N Stretch (Oxadiazole) | 1610 - 1620 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (Oxadiazole) | 1000 - 1300 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation pattern. For this compound (C₈H₅BrN₂O), the expected monoisotopic mass is approximately 223.96 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Fragmentation Pattern: The energetically unstable molecular ion can break apart into smaller, charged fragments. The fragmentation of 1,2,4-oxadiazoles is complex but often involves the cleavage of the heterocyclic ring. clockss.org Common fragmentation pathways include:

Loss of CO or N₂ from the oxadiazole ring.

Cleavage to form the benzonitrile cation ([C₆H₄BrCN]⁺).

Formation of the bromophenyl cation ([C₆H₄Br]⁺).

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion to four or more decimal places, which allows for the unambiguous determination of the molecular formula. For a related compound, 5-(3-Bromophenyl)-3-phenyl-1,2,4-oxadiazole, the [M+H]⁺ ion was calculated as 300.9977 and found at 300.9982. Predicted data for the similar 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole shows an expected [M+H]⁺ peak at m/z 238.98146. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, absorb UV or visible light to promote electrons from a lower energy bonding or non-bonding orbital to a higher energy anti-bonding orbital.

The spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of π → π* transitions within the conjugated system formed by the phenyl ring and the oxadiazole ring. Studies on similar 2,5-diaryl-1,3,4-oxadiazole derivatives show strong absorption bands in the 270-395 nm region. nih.gov The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. This analysis provides insights into the electronic structure and conjugation of the molecule, which are crucial for understanding its potential applications in areas like materials science. ijrpr.com

X-ray Crystallography for Definitive Molecular Geometry and Conformation

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a definitive understanding of a molecule's geometry and conformational preferences in the solid state. For this compound and its derivatives, crystallographic studies are crucial for validating molecular structures and understanding the influence of intermolecular interactions on crystal packing.

One such derivative, 3-(3-bromophenyl)-1′,3′-dimethyl-2′H,3H,4H-spiro[furo[3,2-c]chromene-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H) tetraone, provides crystallographic parameters for a molecule containing the specific 3-(3-bromophenyl) moiety. The analysis of this complex structure reveals key details about the orientation and electronic nature of this substituent. The compound crystallizes in a monoclinic system, and its structural data confirms the precise spatial arrangement of the atoms. researchgate.net

Another relevant example, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, though a different isomer and substitution pattern, offers valuable information on the general planarity and bond characteristics of bromophenyl-substituted oxadiazole rings. researchgate.net The dihedral angles between the rings and the nature of intermolecular contacts, such as halogen bonding, are key takeaways from such studies. For instance, in a related 1-(4-bromophenyl) derivative, the dihedral angles between the 1,3,4-oxadiazole (B1194373) ring and the bromobenzene ring was found to be 18.74 (15)°. nih.gov

The crystallographic data for these derivatives are summarized in the tables below. These tables present the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, and selected bond lengths and angles that characterize the molecular geometry.

Table 1: Crystallographic Data for 3-(3-bromophenyl)-1′,3′-dimethyl-2′H,3H,4H-spiro[furo[3,2-c]chromene-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H) tetraone researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₅BrN₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1760 (5) |

| b (Å) | 20.938 (2) |

| c (Å) | 9.2082 (8) |

| β (°) | 105.101 (4) |

| Volume (ų) | 962.1 (2) |

Table 2: Crystallographic Data for 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈Br₂N₂OS₂ |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 13.4050 (4) |

| b (Å) | 4.7716 (1) |

| c (Å) | 11.7303 (4) |

| β (°) | 105.885 (3) |

| Volume (ų) | 721.66 (4) |

| N1–N2 Bond Length (Å) | 1.421 (7) |

| C2=N2 Bond Length (Å) | 1.304 (8) |

Computational and Theoretical Investigations of 3 3 Bromophenyl 1,2,4 Oxadiazole and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.comdiva-portal.org For 1,2,4-oxadiazole (B8745197) derivatives, DFT calculations are employed to determine optimized geometries and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. nih.gov

Studies on various 1,2,4-oxadiazole analogues have utilized DFT to understand their structural and electronic properties. For instance, calculations on 1,3,4-oxadiazole (B1194373) derivatives, a related isomer, were performed at the B3LYP/6-311+G(d,p) level of theory to optimize the molecular structures. researchgate.net In another study on a 3,5-disubstituted-1,2,4-oxadiazole derivative, DFT methods (CAM-B3LYP and wB97XD with a 6-31+G* basis set) were used to analyze the electronic structures of different conformers, revealing that they were all thermodynamically stable. nih.gov These theoretical investigations provide a fundamental understanding of how substituents on the oxadiazole core, such as the 3-bromophenyl group, influence the molecule's electronic behavior and potential for interaction. nih.govacs.org

The analysis of FMOs helps in predicting the regions of a molecule that are likely to be involved in chemical reactions. The HOMO region indicates the ability to donate an electron, while the LUMO region shows the ability to accept an electron. This information is crucial for understanding potential interactions with biological macromolecules.

Table 1: Representative DFT Calculation Parameters for Oxadiazole Derivatives

| Compound Class | DFT Functional | Basis Set | Key Findings | Reference |

| 1,3,4-Oxadiazole Derivatives | B3LYP | 6-311+G(d,p) | Optimized molecular geometries for further analysis. | researchgate.net |

| 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole | CAM-B3LYP, wB97XD | 6-31+G* | Conformers were thermodynamically stable; analysis of HOMO-LUMO gaps indicated potential for optical and electronic applications. | nih.gov |

| 1,3,4-Oxadiazole Amide Derivatives | - | - | Optimized structures obtained from DFT were used for subsequent molecular docking studies. | diva-portal.org |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govnih.gov This method is instrumental in drug design for identifying potential biological targets and understanding the structural basis of a ligand's activity. nih.gov For 1,2,4-oxadiazole analogues, docking studies have been extensively used to explore their binding modes and affinities with various enzymes and receptors implicated in diseases like cancer, Alzheimer's disease, and parasitic infections. mdpi.comnih.govnih.gov

For example, a study on 1,2,4-oxadiazole derivatives as potential antileishmanial agents showed a high binding affinity for the Leishmania infantum CYP51 enzyme. mdpi.com The docking analysis revealed specific interactions, such as hydrogen bonds between the hydroxyl group of Tyr74 and a nitrogen atom of the oxadiazole, and hydrophobic contacts that stabilize the ligand-protein complex. mdpi.com Similarly, docking studies of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives against the Human VEGFR-2 enzyme helped in identifying potent anticancer agents. nih.gov

These studies typically report a docking score, which estimates the binding affinity, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues in the receptor's active site. mdpi.comacs.org This information is crucial for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to improve its binding potency and selectivity. mdpi.com

Table 2: Examples of Molecular Docking Studies on 1,2,4-Oxadiazole Analogues

| Compound Series | Target Protein | Key Findings | Reference |

| N-Cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine (Ox1) | Leishmania infantum CYP51 | High docking score (36.43); hydrogen bonds with Tyr74 and Met329. | mdpi.com |

| 1,2,4-Oxadiazole linked 5-Fluorouracil derivatives | Human VEGFR-2 (PDB: 1YWN) | Identified compounds with promising anticancer activity based on binding interactions. | nih.gov |

| Donepezil-like 1,2,4-oxadiazole derivatives | Butyrylcholinesterase (BuChE) | Compound 6n fitted well into the active site, forming desirable lipophilic interactions and hydrogen bonds. | nih.gov |

| 3-phenyl-5-styryl-1,2,4-oxadiazole derivatives | Androgen Receptor | Analysis of interaction patterns within the active site to explain anti-prostate cancer activity. | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the stability of the complex over time. dntb.gov.uanih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational changes and fluctuations of the ligand-protein complex in a simulated physiological environment. mdpi.com

MD simulations are frequently used to validate the results of molecular docking. mdpi.com Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand from their initial docked conformation. A stable RMSD profile over the simulation time suggests that the complex is stable. mdpi.com

In a study of an antileishmanial 1,2,4-oxadiazole derivative (Ox1) complexed with the CYP51 enzyme, MD simulations were performed to confirm the stability of the docked pose. mdpi.com The analysis showed stable RMSD values for the protein-ligand complex, indicating that the ligand remained securely bound within the active site throughout the simulation. mdpi.com Similarly, MD simulations were used to study 1,2,4-oxadiazole derivatives as EGFR inhibitors, helping to understand the correlation between non-covalent binding energies and biological activity. nih.govtandfonline.com These simulations are crucial for confirming that the interactions predicted by docking are maintained in a dynamic system, thus providing stronger evidence for the proposed binding mode. nih.gov

Table 3: Molecular Dynamics Simulation Findings for 1,2,4-Oxadiazole Analogue Complexes

| Ligand-Protein Complex | Simulation Software | Key Findings | Reference |

| Ox1 - L. infantum CYP51 | NAMD | Stable RMSD profile, indicating a stable ligand-protein complex. Hydrogen bonds and hydrophobic contacts were maintained. | mdpi.com |

| 1,2,4-Oxadiazole derivatives - EGFR | - | Simulation study performed to understand the correlation of non-covalent binding energies with biological activity. | nih.gov |

| Thiazole clubbed pyridine (B92270) scaffolds - Mpro (6LU7) | Desmond | The presence of a considerable number of hydrogen bonds throughout the 100 ns simulation pointed to the stability and strong interaction of the complex. | mdpi.com |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models are used to computationally estimate these properties, helping to identify potential liabilities early in the drug discovery pipeline. nih.gov These predictions are based on the molecular structure and include parameters such as lipophilicity (logP), topological polar surface area (TPSA), aqueous solubility, blood-brain barrier penetration, and adherence to established drug-likeness rules like Lipinski's Rule of Five. nih.govnih.gov

For various series of 1,2,4-oxadiazole analogues, in silico ADME properties have been predicted using tools like the SwissADME server. mdpi.comnih.gov In one study, novel 1,2,4-oxadiazole derivatives were predicted to have high oral absorption and good bioavailability based on parameters such as molecular weight (≤500 g/mol ), number of hydrogen bond acceptors (≤10), number of hydrogen bond donors (≤5), and logP (< 5). mdpi.com The number of rotatable bonds (n-ROTB) and TPSA are also considered effective predictors of oral bioavailability. mdpi.com

Another study on 1,2,4-oxadiazole derivatives designed as selective butyrylcholinesterase inhibitors found that all the designed compounds complied with Lipinski's rule of five, with a predicted percentage of absorption (%ABS) of 94.45%, suggesting they could be effective orally bioavailable agents. nih.gov These computational predictions are invaluable for prioritizing which compounds to synthesize and advance to more resource-intensive in vitro and in vivo testing. nih.govtandfonline.com

Table 4: Predicted In Silico ADME Properties for 1,2,4-Oxadiazole Analogues

| Compound Series | Prediction Tool | Key Predicted Properties | Conclusion | Reference |

| Ox1–Ox7 derivatives | SwissADME | MW ≤500 g/mol , HBA < 10, HBD < 5, LogP < 5, n-ROTB ≤ 10, TPSA < 140 Ų. | High oral absorption and good bioavailability predicted. | mdpi.com |

| Donepezil-like 1,2,4-oxadiazole derivatives | SwissADME | All structures abided by Lipinski's rule of five; %ABS predicted at 94.45%. | Potential for good oral bioavailability. | nih.gov |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives | - | %ABS ranged from 61.71%–86.77%; all compounds complied with Lipinski and Veber rules. | Good drug-likeness and intestinal absorption suggested. | nih.gov |

| 1,2,4-oxadiazole-based derivatives for Alzheimer's | SwissADME | Satisfactory ADME properties; compound 4a had the highest likelihood of crossing the blood-brain barrier. | Identified an optimal compound for future development. | rsc.org |

Pharmacological and Biological Research Applications of 3 3 Bromophenyl 1,2,4 Oxadiazole Derivatives

Anticancer Activity Research

The 1,2,4-oxadiazole (B8745197) ring is a significant heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its bioisosteric properties and a wide spectrum of biological activities, including anticancer effects. nih.gov Derivatives of this structure are being extensively researched for their potential as novel therapeutic agents. The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives as potent inducers of apoptosis marked a significant breakthrough, spurring further exploration into their anticancer capabilities. nih.gov This research encompasses evaluating their cytotoxicity against various cancer cell lines and elucidating the complex molecular mechanisms through which they exert their effects.

Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., MCF-7, A549, A375)

Derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The antiproliferative potency of these compounds is often evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's effectiveness in inhibiting cancer cell growth.

Research has shown that certain 1,2,4-oxadiazole derivatives exhibit potent activity against breast cancer (MCF-7), lung cancer (A549), and melanoma (A375) cell lines. For instance, a series of 1,2,4-oxadiazoles linked with benzimidazole derivatives displayed higher biological activity than the standard chemotherapeutic drug doxorubicin, with IC50 values ranging from 0.12 to 2.78 µM against MCF-7, A549, and A375 cells. nih.gov Another study on 1,2,4-oxadiazole derivatives containing a benzofuran group also showed promising cytotoxic activity at sub-micromolar concentrations against these same cell lines, comparable or higher than the reference compound combretastatin-A4. nih.gov

Similarly, hybrid molecules incorporating both 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated. Derivatives with an electron-withdrawing group, such as a nitro group, on the 5-aryl-1,2,4-oxadiazole ring showed an increase in antitumor activity against MCF-7 and A549 cells, with IC50 values in the sub-micromolar range. nih.gov

The table below summarizes the cytotoxic activity of selected 1,2,4-oxadiazole derivatives against various cancer cell lines as reported in the literature.

Cytotoxicity of 1,2,4-Oxadiazole Derivatives (IC50 in µM)

| Compound Type | MCF-7 (Breast) | A549 (Lung) | A375 (Melanoma) | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole-Benzimidazole Hybrids (14a-d) | 0.12–2.78 | 0.12–2.78 | 0.12–2.78 | nih.gov |

| 1,2,4-Oxadiazole-Benzofuran Hybrids (12a-d) | Sub-micromolar | Not Reported | Sub-micromolar | nih.gov |

| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Hybrids (18a-c) | Sub-micromolar | Sub-micromolar | Not Reported | nih.gov |

| Caffeic acid-based 1,2,4-Oxadiazole (Compound 5) | 30.9 | 18.3 | Not Reported | nih.gov |

Mechanisms of Action in Anticancer Therapy

The anticancer effects of 3-(3-Bromophenyl)-1,2,4-oxadiazole derivatives are attributed to their ability to modulate multiple cellular pathways and molecular targets crucial for cancer cell survival and proliferation.

A primary mechanism by which 1,2,4-oxadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated by a family of cysteine proteases known as caspases, which are the executioners of apoptosis. mdpi.com

Studies have shown that 3,5-diaryl-1,2,4-oxadiazole derivatives are a novel class of apoptosis inducers that function through the activation of caspase-3. nih.govmdpi.com For example, one such derivative demonstrated a potent cytotoxic effect against the MCF-7 breast cancer cell line (IC50 value of 15.63 µM) and was found to increase the expression level of the tumor suppressor protein p53 and promote the cleavage of caspase-3, leading to apoptotic cell death. nih.gov The p53 protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to DNA damage. By stabilizing p53, oxadiazole compounds can block its degradation and activate pro-apoptotic genes. researchgate.net

The activation of caspase-3 is a key event in the apoptotic cascade. mdpi.com Research has identified series of 3-Aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers specifically through this mechanism. mdpi.com Molecular docking studies suggest that the oxadiazole ring can form hydrogen bonds with key amino acid residues in the active site of caspase-3, potentially leading to its activation. mdpi.com

The estrogen receptor (ER) is a critical target in the treatment of hormone-dependent cancers, particularly breast cancer, where its expression is a key factor in tumor growth. researchgate.netbiointerfaceresearch.com While much of the research on oxadiazoles (B1248032) and ER binding focuses on the 1,3,4-oxadiazole isomer, the general principle of targeting this receptor is relevant. researchgate.netbiointerfaceresearch.com Small molecule antagonists can bind to the estrogen receptor, blocking the binding of estrogen and thereby inhibiting the proliferation of ER-positive cancer cells. nih.gov The development of heterocyclic compounds, including oxadiazole derivatives, as potential ER antagonists is an active area of research. researchgate.netbiointerfaceresearch.com The structural features of these derivatives allow them to fit into the ligand-binding domain of the receptor, disrupting its normal function.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, angiogenesis, and metastasis. nih.gov Overexpression of EGFR is common in various cancers, making it an attractive molecular target for cancer therapy. researchgate.netnih.gov Several 1,2,4-oxadiazole derivatives have been identified as potent EGFR inhibitors. nih.govinformahealthcare.comresearcher.life

These compounds are designed to target the ATP-binding site of the EGFR kinase domain, competing with ATP and preventing the autophosphorylation and activation of downstream signaling pathways like the Ras/Raf/MEK/ERK pathway, which ultimately limits tumor proliferation. researchgate.netnanobioletters.com For instance, a series of new imidazole-tethered 1,2,4-oxadiazoles were designed as EGFR targeting anticancer compounds, with some showing promising inhibitory potency. informahealthcare.com

Furthermore, research has identified 1,2,4-oxadiazole derivatives capable of inducing the degradation of the EGFR protein itself. One study identified a lead 1,2,4-oxadiazole compound that facilitated the downregulation of EGFR at the protein level. nih.gov This dual action of inhibiting kinase activity and promoting protein degradation represents a promising strategy, particularly for overcoming resistance to traditional EGFR tyrosine kinase inhibitors (TKIs). nih.gov

The therapeutic potential of 1,2,4-oxadiazole derivatives extends to other critical cancer-related pathways:

PI3K/Akt/mTOR Pathway: Oxadiazole compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that regulates cell growth, survival, and proliferation. By blocking this pathway, these compounds can promote apoptosis. researchgate.net

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that are often overexpressed in cancer cells and are associated with tumor progression. nih.gov Some 1,2,4-oxadiazole derivatives have been designed as HDAC inhibitors, which can lead to cancer cell death through mechanisms including apoptosis and cell cycle arrest. nih.govnih.gov

NF-κB Signaling Pathway: Aberrant activation of the NF-κB pathway is linked to the progression of many human cancers. frontiersin.org Certain oxadiazole derivatives have been reported to inhibit this pathway, thereby reducing cancer cell proliferation and inducing apoptosis. frontiersin.org

Tubulin Polymerization: Molecular docking studies have suggested that some 1,2,4-oxadiazole-based hybrids are strong tubulin-binding agents. nih.gov By interfering with tubulin polymerization, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Combination Therapies with Established Chemotherapeutic Agents

Currently, there is a lack of publicly available scientific literature detailing the use of this compound derivatives in combination therapies with established chemotherapeutic agents. While the broader class of oxadiazole derivatives has been investigated for anticancer properties, specific studies on the synergistic or additive effects of this compound derivatives when combined with existing cancer drugs have not been reported. Future research is needed to explore this potential therapeutic strategy.

Anti-Inflammatory and Analgesic Properties Investigations

There is currently no specific research available in the public domain that investigates the anti-inflammatory and analgesic properties of this compound derivatives. Although the oxadiazole core is found in compounds with known anti-inflammatory and analgesic activities, dedicated studies to elucidate these properties for derivatives of this compound have not been published.

Antimicrobial Efficacy Studies

A study on a series of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] sulfanyl} acetohydrazides derivatives, which are structurally related to the target compound, has demonstrated notable antibacterial activity. Several of these synthesized compounds exhibited a broad spectrum of antimicrobial activity at low concentrations. ijpsjournal.com The minimum inhibitory concentrations (MICs) for some of these derivatives were found to be in the range of 8-16 µg/mL. ijpsjournal.com

Four specific derivatives from this series, namely DK-IB, DK-IC, DK-IG, and DK-IH, showed good antimicrobial activity when tested at a concentration of 500 µg/mL, and their performance was compared to the standard antibiotic Chloramphenicol (25 µg/mL).

| Compound Code | Test Concentration (µg/mL) | Observed Activity | Reference Drug | Reference Drug Concentration (µg/mL) |

|---|---|---|---|---|

| DK-IB | 500 | Good | Chloramphenicol | 25 |

| DK-IC | 500 | Good | Chloramphenicol | 25 |

| DK-IG | 500 | Good | Chloramphenicol | 25 |

| DK-IH | 500 | Good | Chloramphenicol | 25 |

The same series of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] sulfanyl} acetohydrazides derivatives has also been evaluated for its antifungal properties. nih.gov The study revealed that compounds DK-IB, DK-IC, DK-IG, and DK-IH displayed good antifungal activity at a concentration of 500 µg/mL when compared to the standard antifungal drug Ketoconazole, which was tested at a concentration of 25 µg/mL. nih.gov

| Compound Code | Test Concentration (µg/mL) | Observed Activity | Reference Drug | Reference Drug Concentration (µg/mL) |

|---|---|---|---|---|

| DK-IB | 500 | Good | Ketoconazole | 25 |

| DK-IC | 500 | Good | Ketoconazole | 25 |

| DK-IG | 500 | Good | Ketoconazole | 25 |

| DK-IH | 500 | Good | Ketoconazole | 25 |

To date, no specific studies have been published in the scientific literature regarding the antiviral activity of this compound derivatives. While the broader class of oxadiazoles has been a source of interest in the development of antiviral agents, research has not yet focused on the specific antiviral potential of this particular subset of compounds.

Enzyme Inhibition Studies

There is a lack of available research data on the enzyme inhibition properties of this compound derivatives. Although various oxadiazole-containing compounds have been investigated as inhibitors of different enzymes, specific studies to determine the enzyme inhibitory profiles of derivatives of this compound have not been reported.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the cosmetics industry. researchgate.net Research into heterocyclic compounds has identified various structures as potential tyrosinase inhibitors. researchgate.net While the broader class of 1,3,4-oxadiazoles has been investigated for this activity, with some derivatives showing potent inhibition, specific research on the tyrosinase inhibitory potential of this compound derivatives is not extensively detailed in current literature. nih.goved.ac.uk For instance, certain 1,3,4-oxadiazole-N-phenylacetamide hybrids have demonstrated significantly higher potency than the standard inhibitor, kojic acid. nih.govresearchgate.net Studies on kojic acid-triazole hybrids have also yielded compounds with remarkable tyrosinase inhibitory effects, underscoring the potential of heterocyclic structures in this domain. nih.gov

5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) pathway is crucial in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of this pathway is a key strategy for developing anti-inflammatory drugs. The 1,2,4-oxadiazole scaffold has been identified as a core component in the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors. nih.gov FLAP is an essential partner protein for 5-LOX activity.

Structure-activity relationship (SAR) studies have led to the evolution of novel series of oxadiazole-containing FLAP inhibitors. nih.gov Through structure-guided design, compounds demonstrating excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of leukotriene B4 (LTB4) synthesis in human whole blood (IC50 < 100 nM) have been developed. nih.gov A multidisciplinary approach involving virtual screening and chemical synthesis has identified 1,2,4-oxadiazole derivatives that act as FLAP antagonists with IC50 values in the low micromolar range. researchgate.net One such derivative also exhibited multi-target inhibition of other enzymes in the arachidonic acid cascade, including cyclooxygenase-1 (COX-1) and 5-LO itself. researchgate.net

Table 1: Activity of 1,2,4-Oxadiazole Derivatives as FLAP Inhibitors

| Compound Type | Target | Potency | Reference |

| Oxadiazole-containing derivatives | FLAP Binding | IC50 < 10 nM | nih.gov |

| Oxadiazole-containing derivatives | LTB4 Synthesis Inhibition | IC50 < 100 nM | nih.gov |

| 1,2,4-Oxadiazole hits | FLAP Antagonism | Low µM IC50 | researchgate.net |

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. google.com The oxadiazole nucleus is a feature in various compounds explored for their activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov

Specifically, the 1,2,4-oxadiazole scaffold has shown promise. In a study aimed at developing inhibitors for DprE1, a key enzyme in the Mtb cell wall synthesis pathway, a regioisomer of a 1,3,4-oxadiazole compound was synthesized using 3-bromo-5-phenyl-1,2,4-oxadiazole as a starting material. acs.org This 1,2,4-oxadiazole derivative (P7) was tolerated and showed only a slight increase in Minimum Inhibitory Concentration (MIC) compared to the lead compound, with a potent MIC of 0.3 µM against M. tuberculosis. acs.org Other research has also highlighted the potential of substituted 1,2,4-oxadiazoles, with studies showing percentage inhibition of the Mtb H37Rv strain at various concentrations. nih.gov For example, one study reported that a specific 1,2,4-oxadiazole derivative achieved 92% inhibition against Mtb H37Rv at concentrations of both 250 µg/mL and 100 µg/mL. nih.gov

Table 2: Antitubercular Activity of 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target Strain | Activity Metric | Result | Reference |

| P7 (1,2,4-oxadiazole derivative) | M. tuberculosis | MIC | 0.3 µM | acs.org |

| Substituted 1,2,4-oxadiazole (2a) | M. tuberculosis H37Rv | % Inhibition | 92% at 250 µg/mL | nih.gov |

| Substituted 1,2,4-oxadiazole (2a) | M. tuberculosis H37Rv | % Inhibition | 92% at 100 µg/mL | nih.gov |

| Substituted 1,2,4-oxadiazole (2b) | M. tuberculosis H37Rv | % Inhibition | 96% at 250 µg/mL | nih.gov |

| Substituted 1,2,4-oxadiazole (2b) | M. tuberculosis H37Rv | % Inhibition | 91% at 100 µg/mL | nih.gov |

Antioxidant Activity Evaluation

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to evaluate this potential. nih.gov The antioxidant activity of these derivatives is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov

In a study of new 3,5-disubstituted-1,2,4-oxadiazole derivatives designed as potential multifunctional agents for Alzheimer's disease, their antioxidant potential was evaluated. nih.gov Several of the synthesized compounds, particularly those incorporating an N-acylhydrazone scaffold, emerged as prominent antioxidant candidates. nih.gov One N-acylhydrazone derivative (2c) was found to be a more potent antioxidant than the standard, quercetin, with an IC50 value of 463.85 µM compared to quercetin's 491.23 µM. nih.gov Other derivatives in the same series also exhibited comparable antioxidant activity to quercetin. nih.gov

Table 3: DPPH Radical Scavenging Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Activity Metric | Result (µM) | Reference |

| N-Acylhydrazone derivative 2c | IC50 | 463.85 | nih.gov |

| N-Acylhydrazone derivative 3b | IC50 | 536.83 | nih.gov |

| N-Acylhydrazone derivative 3c | IC50 | 582.44 | nih.gov |

| Quercetin (Standard) | IC50 | 491.23 | nih.gov |

Other Reported Biological Activities (e.g., Anticonvulsant, Antihypertensive)

Derivatives of oxadiazole have been investigated for a wide array of other biological activities, including anticonvulsant and antihypertensive effects. nih.gov

Anticonvulsant Activity: Epilepsy is a neurological disorder characterized by recurrent seizures. ijmspr.in The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. ijmspr.in Various 1,3,4-oxadiazole derivatives have been synthesized and screened for their anticonvulsant properties using methods such as the maximal electroshock (MES) test. ijmspr.inwu.ac.th Pharmacological screening of some novel substituted oxadiazole derivatives showed anticonvulsant activity ranging from 59.23% to 65.8% inhibition of epileptic seizures in mice, which was compared to the standard drug Phenytoin that showed 83.95% inhibition. ijmspr.in The 1,3,4-oxadiazole nucleus has been noted for its potential as a selective GABA potentiating agent, a key mechanism in controlling seizures. wu.ac.th

Antihypertensive Activity: The 1,3,4-oxadiazole core structure has been associated with antihypertensive properties in the broader chemical literature. nih.govwu.ac.th This suggests that the oxadiazole scaffold may serve as a valuable template for designing molecules with cardiovascular effects. However, specific and detailed research studies focusing on the antihypertensive activity of this compound derivatives are not prominently featured in the reviewed literature.

Structure Activity Relationship Sar Investigations of 3 3 Bromophenyl 1,2,4 Oxadiazole Derivatives

Impact of Bromine Substitution Position on Biological Activity

The position of the bromine atom on the phenyl ring is a critical determinant of the biological activity of phenyl-oxadiazole derivatives. While the parent compound of this article is defined by its meta-bromo substitution, SAR studies on related compounds reveal that shifting the halogen to the ortho or para position can dramatically alter efficacy and target specificity.

For instance, in the development of Sirt2 inhibitors based on a 1,2,4-oxadiazole (B8745197) scaffold, a para-substituted phenyl ring at the 3rd position was identified as a crucial substituent for potent inhibitory action. nih.gov Conversely, research on 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole conjugates found that ortho-substituted derivatives, including those with chlorine, exhibited the highest cytotoxic potential against cancer cell lines when compared to their meta- and para-substituted counterparts. nih.gov In other cases, the replacement of existing functional groups with halogen atoms on the phenyl ring has been shown to decrease the antiproliferative activities of certain 1,2,4-oxadiazole-benzimidazole derivatives. nih.gov

These findings underscore that there is no universal rule for the optimal position of the bromine atom; rather, its ideal placement is highly dependent on the specific biological target and the desired therapeutic effect. The steric bulk and electronic influence of the bromine atom at different positions dictate the molecule's ability to fit within the binding pocket of a target protein and establish key interactions.

Table 1: Illustrative Impact of Halogen Position on Biological Activity in Related Oxadiazole Scaffolds

| Scaffold Type | Optimal Halogen Position | Observed Biological Activity | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Sirt2 Inhibitors | Para | Crucial for potent Sirt2 inhibition | nih.gov |

| 1,3,4-Oxadiazole (B1194373) Cytotoxic Agents | Ortho | Highest cytotoxic potential | nih.gov |

| 1,3,4-Oxadiazole Anti-inflammatory Agents | Para | Significant anti-inflammatory activity noted with p-bromophenyl group | ijpsjournal.com |

Role of Substituents on the Phenyl Ring and Oxadiazole Core

Beyond the position of the bromine atom, the introduction of other substituents on both the phenyl ring and the 1,2,4-oxadiazole core provides a critical avenue for modulating biological activity.

The phenyl ring serves as a versatile anchor for introducing a variety of functional groups that can alter the molecule's size, polarity, and electronic properties. Studies have shown that for certain classes of 1,2,4-oxadiazole derivatives with anticancer properties, the presence of an electron-withdrawing group (EWG), such as a nitro (NO₂) or trifluoromethyl (CF₃) group, on the phenyl ring enhances biological activity. nih.govnih.gov For some derivatives, a nitro group at the meta position was found to be more favorable for antitumor activity than substitution at the para position. nih.gov However, this trend is not universal. In a series of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles developed as antileishmanial agents, a derivative with an electron-donating group (EDG)—specifically a methoxy (B1213986) group (OCH₃) at the para-position—was approximately ten times more active than its counterpart with an electron-withdrawing nitro group. mdpi.com

The oxadiazole core itself can be substituted, most commonly at the C5 position. The nature of this substituent profoundly impacts the molecule's interaction with its biological target. For example, research on histone deacetylase 1 (HDAC-1) inhibitors revealed that 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives were significantly more potent than the isomeric 5-aryl-3-alkyl-1,2,4-oxadiazoles, highlighting the importance of the substituent arrangement on the heterocyclic core. mdpi.com For inhibitors of the SARS-CoV-2 papain-like protease (PLpro), the introduction of an aryl carboxylic acid moiety was found to enhance enzymatic inhibition. ipbcams.ac.cn

Table 2: Influence of Phenyl Ring and Oxadiazole Core Substituents on Biological Activity

| Scaffold/Target | Substituent Type/Position | Effect on Activity | Reference |

|---|---|---|---|

| Anticancer 1,2,4-oxadiazoles | Electron-Withdrawing Group (EWG) on phenyl ring | Increased antitumor activity | nih.govmdpi.com |

| Antileishmanial 1,2,4-oxadiazoles | Electron-Donating Group (EDG) on phenyl ring | Increased activity compared to EWG | mdpi.com |

| HDAC-1 Inhibitors | Alkyl group at C5 of oxadiazole (vs. C3) | Significantly higher inhibitory potency | mdpi.com |

| Sirt2 Inhibitors | Cyclic aminomethyl at C5 of oxadiazole | Crucial for inhibitory action | nih.gov |

| Anti-infective 1,2,4-oxadiazoles | EWG (NO₂, CF₃) on 5-phenyl ring | Increased potency | nih.gov |

Conformational Space and Stereochemical Influences on Activity

The three-dimensional arrangement of atoms in a molecule—its conformation and stereochemistry—plays a pivotal role in its ability to bind to a biological target. For 3-(3-Bromophenyl)-1,2,4-oxadiazole derivatives, the relative orientation of the phenyl and oxadiazole rings, along with the conformation of any additional substituents, defines the molecule's shape and its potential for pharmacological activity.

Conformational analysis helps identify the low-energy, stable shapes a molecule can adopt. For a molecule to be active, one of its stable conformations must be complementary to the topology of the target's binding site. For example, studies on other heterocyclic drugs have shown that co-planarity between adjacent aromatic and heterocyclic rings can be critical for binding. chim.it The dihedral angle between the phenyl and oxadiazole rings can influence how well the molecule fits into a receptor pocket. Furthermore, the spatial relationship between key pharmacophoric features, such as hydrogen bond donors/acceptors and hydrophobic regions, must be optimal. For some 5-HT₃ antagonists, an ideal distance of 8.4-8.9 Å between an aromatic system and a basic amine is required for potent activity. wikipedia.org

Stereochemistry becomes important when chiral centers are present in the molecule. While in some cases, different enantiomers or diastereomers of a drug can have vastly different activities, this is not always true. For a series of 1,2,4-oxadiazole derivatives designed as PLpro inhibitors, the individual chiral isomers showed no significant difference in activity compared to the racemic mixture, suggesting that for that particular target, the stereochemistry of the benzyl (B1604629) methyl group was not a critical determinant of potency. ipbcams.ac.cn

Correlation between Electronic Properties and Biological Efficacy

The 1,2,4-oxadiazole ring itself is considered an electron-poor azole, exerting an electron-withdrawing effect that is more pronounced at its C5 position than at the C3 position. nih.gov This inherent electronic character can be further modulated by substituents on the phenyl ring. As noted previously, electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can have opposing effects on activity depending on the biological target. For instance, EWGs on the phenyl ring often enhance anticancer activity, potentially by increasing the molecule's ability to participate in key hydrogen bonding or by altering its electrostatic potential to favor interaction with an enzyme's active site. nih.govnih.gov Conversely, for antileishmanial activity, an EDG was found to be superior, suggesting a different binding mode or mechanism of action is at play. mdpi.com

Quantitative structure-activity relationship (QSAR) studies provide mathematical models that correlate a compound's structural or physicochemical properties with its biological activity. nih.govresearchgate.net Such studies on oxadiazole derivatives have confirmed the importance of electronic and polarization effects in determining agonist action at receptors. tsijournals.com Descriptors related to atomic charge, hydrophobicity, and quantum chemical properties are often key parameters in these models, underscoring the fundamental role of electronics in biological efficacy. researchgate.net The balance between a substituent's electronic influence and its steric properties is often the key to designing a potent and selective therapeutic agent.

Advanced Applications and Emerging Research Directions

Applications in Materials Science

The electron-transporting capabilities and luminescent properties of the 1,3,4-oxadiazole (B1194373) core have made it a valuable component in the development of organic electronic devices. researchgate.netrsc.org Bromophenyl-substituted oxadiazoles (B1248032), in particular, serve as crucial building blocks for creating complex molecules with tailored properties for specific technological applications. sci-hub.se

The 1,3,4-oxadiazole moiety is a well-established electron-transporting group, making its derivatives, including bromophenyl oxadiazoles, excellent candidates for use in Organic Light-Emitting Diodes (OLEDs). rsc.orgsci-hub.se Their electron-deficient nature facilitates the injection and transport of electrons, a critical function in the emissive layer of an OLED. rsc.org Researchers have synthesized and investigated numerous small molecules and polymers incorporating 2,5-diaryl-1,3,4-oxadiazoles, which have demonstrated good performance as electron transporters in electroluminescent devices. rsc.orgsci-hub.se The synthesis often involves metal-catalyzed cross-coupling reactions to build complex molecules with the specific properties needed for functional materials. rsc.org

The application of oxadiazole derivatives extends to organic solar cells. In one study, a new hole-transport material (HTM) based on a 1,3,4-oxadiazole core was synthesized and successfully used in CH₃NH₃PbBr₃ perovskite solar cells, achieving a power conversion efficiency of 5.8%. researchgate.net Another research effort introduced the electron-deficient 1,3,4-oxadiazole heterocycle to a thieno[3,4-b]thiophene (B1596311) (TT) unit to create a new polymer, PBDT-TTSO. nih.gov This polymer, when used in a photovoltaic device, exhibited a low bandgap of 1.62 eV and achieved a power conversion efficiency (PCE) of 5.86%. nih.gov

| Device/Material | Key Feature | Performance Metric |

| Perovskite Solar Cell | 1,3,4-Oxadiazole-based Hole-Transport Material (HTM) | Power Conversion Efficiency (PCE): 5.8% researchgate.net |

| PBDT-TTSO Polymer Solar Cell | Polymer based on oxadiazole-substituted thieno[3,4-b]thiophene | Power Conversion Efficiency (PCE): 5.86% nih.gov |

Bromophenyl oxadiazoles are valuable precursors in polymer chemistry for creating advanced materials with specific optical and electronic properties. sci-hub.se The bromine atom serves as a reactive site for cross-coupling reactions, such as the Stille reaction, allowing for the synthesis of complex polymers. sci-hub.se For example, 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole has been used in Stille reactions to create larger functional organic compounds. sci-hub.se Similarly, Suzuki cross-coupling reactions involving dibromo-substituted 1,3,4-oxadiazoles have been employed to produce high-performance polymers for OLEDs. sci-hub.se These synthetic strategies enable the creation of a diverse range of materials for various electronic applications. nih.gov

Role in Agrochemical Research (e.g., Herbicidal, Insecticidal, Fungicidal Activity)

The 1,3,4-oxadiazole ring is a prominent scaffold in the development of new agrochemicals due to its broad spectrum of biological activities. mdpi.comresearchgate.net Derivatives have shown potential as herbicides, insecticides, and fungicides, making them valuable for crop protection. mdpi.comresearchgate.netchemicalbook.com

Fungicidal Activity : Numerous studies have highlighted the antifungal properties of oxadiazole derivatives. nih.gov A series of 1,3,4-oxadiazole thioether compounds were synthesized and screened for fungicidal activity against various plant pathogens. nih.gov Several of these compounds demonstrated significant inhibition (over 50%) against Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 µg/mL. nih.gov

Insecticidal Activity : Research has also explored the insecticidal potential of this chemical class. nih.gov In one study, 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) showed promising insecticidal activity against the fourth-instar larvae of the cotton leafworm, Spodoptera littoralis. nih.gov

Herbicidal Activity : Some 1,3,4-oxadiazole derivatives have also been evaluated for herbicidal properties. chemicalbook.comnih.gov While many compounds in one study showed limited herbicidal effects, the structural backbone remains a target for the development of new herbicidal agents. nih.gov

Future Directions in the Synthesis and Optimization of Bromophenyl Oxadiazoles

The synthesis of 1,2,4-oxadiazoles is a well-explored area, with the most common methods involving the acylation of amidoximes or 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net Future research is likely to focus on developing more efficient, sustainable, and versatile synthetic routes. This includes the optimization of reaction conditions, the exploration of novel catalysts, and the use of green chemistry principles to reduce environmental impact. nih.gov

A key area for future development is the use of cross-coupling reactions to functionalize the bromophenyl oxadiazole core. sci-hub.se Techniques like the Suzuki and Stille reactions allow for the precise introduction of various substituents, enabling the fine-tuning of the molecule's electronic and photophysical properties for applications in materials science. sci-hub.se Further exploration of direct C-H bond functionalization on the oxadiazole ring could also provide more atom-economical synthetic pathways. sci-hub.se Optimization studies will be crucial for enhancing yields and creating libraries of derivatives for high-throughput screening in both materials and biological applications. chim.it

Potential for Further Translational Research and Drug Development

The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities. nih.govnih.gov Derivatives have demonstrated antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties, indicating significant potential for translational research. nih.govnih.govnih.gov

For instance, novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives have been designed as inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a target in Alzheimer's disease. nih.gov One compound from this series, 10b, not only showed potent GSK-3β inhibition (IC₅₀ = 0.19 μM) but also exhibited anti-neuroinflammatory effects and improved cognitive impairment in animal models. nih.gov The ability of the oxadiazole ring to act as a bioisostere for amide and ester groups makes it an attractive component for designing new drugs with improved pharmacokinetic properties. nih.govnih.gov Future research will likely focus on lead optimization of existing active compounds, in-depth mechanism of action studies, and preclinical development to translate these promising laboratory findings into clinical candidates. nih.govnih.gov

常见问题

Basic: What are the key considerations when designing a synthesis protocol for 3-(3-Bromophenyl)-1,2,4-oxadiazole to ensure high yield and purity?

Methodological Answer:

Synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. To optimize yield and purity:

- Use stoichiometric oxidizing agents (e.g., MnO₂ or chloramine-T) to convert 1,2,4-oxadiazoline intermediates to the final oxadiazole structure .

- Control reaction temperature (e.g., reflux in acetonitrile) to minimize side reactions.

- Purify via column chromatography using gradients of ethyl acetate/hexane. Confirm purity via HPLC or elemental analysis .

Advanced: How can computational methods like Multiwfn predict the electronic properties and reactivity of this compound?

Methodological Answer:

Multiwfn enables wavefunction analysis to:

- Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions.

- Visualize electron localization function (ELF) to assess aromaticity of the oxadiazole ring.

- Predict reactivity via Fukui indices, which highlight sites prone to electrophilic attack (e.g., the bromophenyl group) .

- Compare dipole moments of regioisomers to rationalize solubility differences (e.g., 1,2,4- vs. 1,3,4-oxadiazoles) .

Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer: